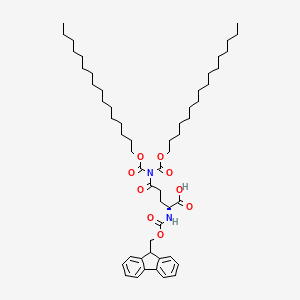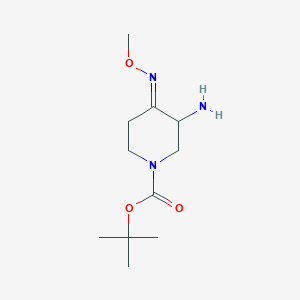
3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: This compound is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl 4-methyl 2-hydrazinylthiophene-3,4-dicarboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-O-ethyl 4-O-methyl 2-hydrazinylthiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C9H12N2O4S/c1-3-15-9(13)6-5(8(12)14-2)4-16-7(6)11-10/h4,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
PFNXVTMRJKNDGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C(=O)OC)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)







